2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to a class of pyrimidinylsulfanyl acetamide derivatives, characterized by a pyrimidine core modified with sulfonyl and thiophene moieties. The structure includes:
- Pyrimidine ring: Substituted with an amino group at position 4 and a thiophene-2-sulfonyl group at position 4.
- Sulfanyl bridge: Links the pyrimidine to an acetamide group.
- N-(2,4,6-Trimethylphenyl): A bulky, electron-rich aryl group that influences steric and electronic properties.
The compound is synthesized via alkylation of pyrimidine thiols with chloroacetamides, a method analogous to procedures described for related structures (e.g., ). Its design leverages the bioactivity of pyrimidine and sulfonamide groups, commonly associated with antimicrobial, anti-inflammatory, and anti-exudative activities .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-11-7-12(2)17(13(3)8-11)22-15(24)10-28-19-21-9-14(18(20)23-19)29(25,26)16-5-4-6-27-16/h4-9H,10H2,1-3H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDJHUFASXQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is not clearly defined in the available resources. It’s possible that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular functions. The exact nature of these interactions and changes requires further investigation.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
*Estimated based on analogous structures. TMP = Trimethylphenyl.
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